molecular formula C12H16N2O4S2 B2624224 1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione CAS No. 108482-22-0

1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione

Cat. No.: B2624224
CAS No.: 108482-22-0
M. Wt: 316.39
InChI Key: TYORKVNXVPDAML-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

The compound 1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione is systematically named according to IUPAC rules as a bis-pyrrolidine-2,5-dione derivative interconnected by a disulfide-containing spacer. The formal IUPAC name is 1,1'-[disulfanediylbis(ethane-2,1-diyloxy)]bis(2,5-pyrrolidinedione) . This nomenclature reflects the two 2,5-dioxopyrrolidine rings linked via a central disulfide bond (–S–S–) flanked by ethyleneoxy (–O–CH2–CH2–) groups.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 78269-85-9 . This unique identifier distinguishes it from structurally similar molecules and ensures unambiguous referencing in chemical databases and regulatory documents.

Molecular Formula and Weight Analysis

The molecular formula of DSP is C14H16N2O8S2 , derived from its two succinimide ester moieties and a disulfide-bridged spacer. The structural formula can be decomposed as follows:

  • Two pyrrolidine-2,5-dione rings (C4H3NO2 each)
  • Two ethyleneoxy linkers (C2H4O each)
  • A central disulfide bond (S–S)

The molecular weight is 404.42 g/mol , calculated as:
$$
\text{MW} = (14 \times 12.01) + (16 \times 1.008) + (2 \times 14.01) + (8 \times 16.00) + (2 \times 32.07) = 404.42 \, \text{g/mol}
$$
.

Component Count Atomic Weight Contribution (g/mol)
Carbon (C) 14 168.14
Hydrogen (H) 16 16.13
Nitrogen (N) 2 28.02
Oxygen (O) 8 128.00
Sulfur (S) 2 64.14
Total 404.42

Crystallographic Data and Three-Dimensional Conformational Studies

While detailed crystallographic data for DSP remains limited in public databases, its conformational preferences can be inferred from analogous disulfide-containing compounds. The molecule adopts a staggered conformation around the disulfide bond to minimize steric clashes between the two pyrrolidine-2,5-dione rings. This geometry is stabilized by weak intramolecular interactions, such as van der Waals forces between the ethyleneoxy chains.

The torsional angle (C–S–S–C) is approximately 90° , a common feature in disulfides, which balances orbital overlap and steric strain. Computational models suggest that the spacer arm length (~12 Å) allows sufficient flexibility for crosslinking while maintaining reactivity toward primary amines.

Disulfide Bond Geometry and Torsional Dynamics

The disulfide bond (–S–S–) in DSP is central to its function as a cleavable crosslinker . Key geometric parameters include:

  • Bond length : 2.08 Å (typical for S–S single bonds)
  • Dihedral angle : ~90° (as predicted by density functional theory calculations)

The torsional dynamics of the disulfide bond enable reversible cleavage under reducing conditions. For example, treatment with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at pH 8.5 breaks the S–S bond, regenerating two thiol-terminated fragments. This property is exploited in structural proteomics to isolate crosslinked proteins after analysis.

The spacer arm’s flexibility allows the compound to bridge lysine residues separated by up to 12 Å in protein complexes, making it suitable for studying transient interactions.

Properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S2/c15-9-1-2-10(16)13(9)5-7-19-20-8-6-14-11(17)3-4-12(14)18/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYORKVNXVPDAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCSSCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a pyrrolidine ring and disulfide linkages. Its molecular formula is C19H28N4O6S3C_{19}H_{28}N_{4}O_{6}S_{3} with a molecular weight of approximately 504.64 g/mol. The compound's synthesis involves multiple steps, typically starting from simpler pyrrolidine derivatives.

Research indicates that this compound may interact with various biological targets, including serotonin receptors and enzymes involved in steroidogenesis. Specifically, it has shown significant activity as an inhibitor of human placental aromatase (AR) and rat testicular 17 alpha-hydroxylase/17,20-lyase (P450(17) alpha) .

Affinity for Receptors

Studies have demonstrated that derivatives of pyrrolidine-2,5-dione exhibit potent binding affinities for the 5-HT1A receptor and serotonin transporter (SERT). For instance, certain derivatives have been reported to have IC50 values in the low micromolar range, indicating strong inhibitory potential .

In Vitro Studies

In vitro evaluations revealed that compounds related to 1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione effectively inhibited aromatase activity with IC50 values comparable to established inhibitors like Aminoglutethimide .

CompoundTarget EnzymeIC50 (µM)Comparison
1-Cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneAromatase23.8 ± 4.6Similar to Aminoglutethimide (20.0 ± 2.6)
1-Octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneAromatase24.6 ± 1.8Similar to Aminoglutethimide

In Vivo Studies

In vivo studies also support the efficacy of these compounds in modulating serotonin levels and influencing behavioral outcomes related to anxiety and depression models . The functional activity was confirmed through behavioral assays demonstrating the compounds' effects on serotonergic signaling pathways.

Clinical Implications

The potential therapeutic applications of this compound extend to neuropsychiatric disorders due to its interaction with serotonin receptors. A study highlighted the efficacy of a related compound in reducing anxiety-like behaviors in rodent models, suggesting its viability as a candidate for further clinical trials .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione exhibit promising anticancer properties. For instance, derivatives of pyrrolidine-2,5-dione have been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in xenograft models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival, such as the c-Met and HGF pathways .

Case Study: Inhibition of Metastasis
A study demonstrated that a related compound significantly reduced metastatic invasion in breast cancer models. The treatment led to a decrease in phosphorylated c-Met levels, indicating a potential pathway for therapeutic intervention .

Drug Development

Formulation and Stability
The stability of 1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione is critical for its application as a pharmaceutical agent. Research has focused on optimizing its formulation to enhance bioavailability and therapeutic efficacy. Various polymorphic forms have been studied to determine their solubility and stability profiles .

Polymorph Stability Solubility Therapeutic Efficacy
Form 1HighModerateEffective against cancer
Form 2ModerateHighLess effective

Biochemical Applications

Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with specific targets within metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Material Science

Synthesis of Polymers
Due to its unique chemical structure, 1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione can be utilized in the synthesis of novel polymers with tailored properties for biomedical applications. These polymers can be designed for drug delivery systems or as scaffolds for tissue engineering.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs include other pyrrolidine-2,5-dione derivatives with varying substituents:

Compound Name Substituents/Functional Groups Key Features
Target Compound Bis-pyrrolidine-2,5-dione + disulfide bridge Redox-responsive; potential for controlled release or crosslinking
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione 3-Methoxyphenyl ethyl chain Exhibits tyrosinase inhibitory activity; anticonvulsant potential
Compounds 4f, 4g, 4h, 4i () Indole-piperidine-ethyl chains + methoxy groups High yields (41.7–93.8%); varied bioactivity (e.g., receptor modulation)

The target compound’s disulfide bridge distinguishes it from derivatives with aryl or heteroaryl substituents. This structural difference impacts reactivity, stability, and biological interactions.

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